![molecular formula C20H28N2O B5545483 3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol" often involves multi-step reactions, including cyclocondensation, and might utilize precursors like 3-amino-5-methylpyrazole or aromatic aldehydes in the presence of catalysts or under specific conditions like microwave irradiation or in solvents like dimethylformamide or methanol (Lipson et al., 2006). These methods highlight the complexity and versatility in synthesizing quinolinol derivatives.
Molecular Structure Analysis
X-ray diffraction data often plays a crucial role in proving the structure of synthesized compounds, as seen in studies of related quinolinones, where the structure of specific derivatives was confirmed, showcasing the utility of advanced analytical techniques in understanding the molecular architecture of complex organic molecules (Lipson et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of "3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol" derivatives can be studied through various reactions, including cycloadditions, condensations, and transformations involving electrophiles or nucleophiles, as demonstrated in the synthesis of quinazolinones and pyranoquinoline derivatives. These reactions often yield products with significant antibacterial activity, indicating the potential utility of these compounds in developing new therapeutic agents (Asghari et al., 2014).
科学的研究の応用
Synthesis and Antibacterial Activity
Research has demonstrated that quinolinol derivatives, similar to 3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol, can be synthesized through multi-component reactions involving quinolinone compounds, aromatic aldehydes, and other reactants. These compounds, including pyranoquinoline derivatives, have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Heterocyclic Compound Synthesis
Quinolinone derivatives are also pivotal in the synthesis of tricyclic and bridged heterocyclic compounds. These syntheses involve various cyclization reactions and have the potential to yield novel compounds with significant biological activities (Waly & el-Ablack, 2015).
Cancer Research
Quinolinone derivatives are explored in cancer research, particularly as farnesyl protein transferase inhibitors, which are crucial in the Ras prenylation process involved in tumor growth. These inhibitors, such as R115777, have shown significant antitumor effects and are undergoing clinical evaluation for their potential therapeutic applications (Venet, End, & Angibaud, 2003).
Chromatography and Mass Spectrometry
In analytical chemistry, quinolinol derivatives are utilized as stable derivatives for gas chromatography of α-keto acids, providing specificity and sensitivity in detecting these compounds through common and abundant fragments in electron impact mass spectra (Langenbeck, Möhring, & Dieckmann, 1975).
Organic Synthesis and Chemical Properties
Quinolinone derivatives are key intermediates in organic synthesis, leading to the creation of complex molecules with potential pharmaceutical applications. Studies have shown that these compounds can undergo various reactions, including cyclocondensation and aminolysis, to yield novel structures with interesting chemical properties (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).
将来の方向性
The study and application of quinoline derivatives is a broad and active area of research in medicinal chemistry due to their wide range of biological activities. Future research on this specific compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .
特性
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-13-10-14(2)19-17(11-13)20(23)18(15(3)21-19)12-22(4)16-8-6-5-7-9-16/h10-11,16H,5-9,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHVIWLWDCKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Cyclohexyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)


![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)
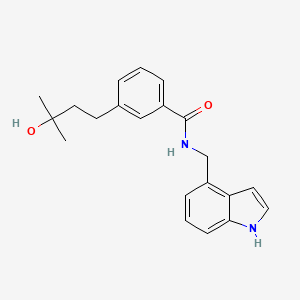
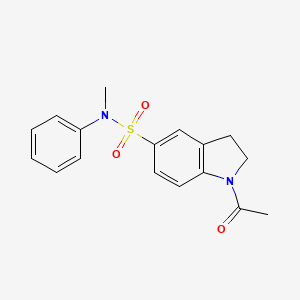

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
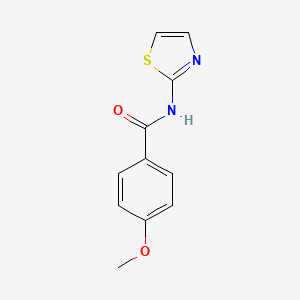
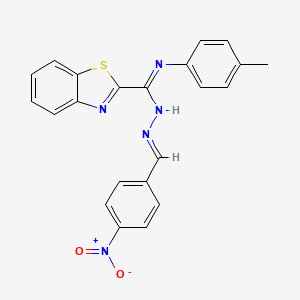
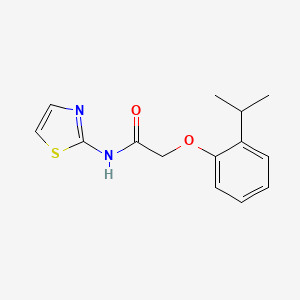
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)